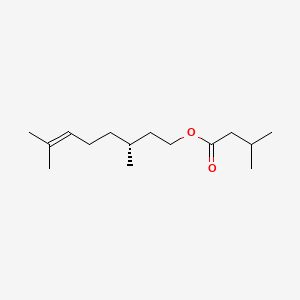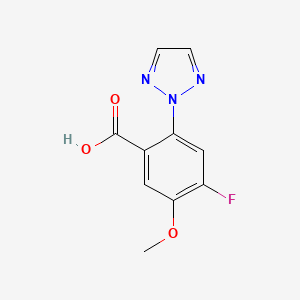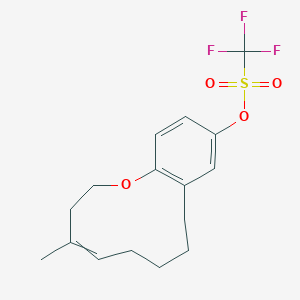![molecular formula C19H22F2N8O B15175306 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-](/img/structure/B15175306.png)
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is a complex organic compound with a unique structure that includes multiple functional groups such as pyridinediamine, fluoropyrimidine, imidazole, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- typically involves multi-step organic synthesis. The process may include:
Formation of the Pyridinediamine Core: This step involves the synthesis of the pyridinediamine core through reactions such as nitration, reduction, and amination.
Introduction of Fluoropyrimidine: The fluoropyrimidine moiety is introduced through nucleophilic substitution reactions, often using fluorinated pyrimidine derivatives.
Attachment of Imidazole and Morpholine Groups: These groups are attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and pyridinediamine moieties.
Reduction: Reduction reactions can occur at the nitro groups if present in intermediates.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the fluoropyrimidine and pyridinediamine sites.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its multiple functional groups allow for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its structure suggests possible applications in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 2,6-Pyridinediamine, 3-fluoro-N6-[1-(5-fluoro-2-pyrimidinyl)ethyl]-N2-(1-methyl-1H-imidazol-4-yl)-4-(4-morpholinyl)- is likely to involve interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Pyridinediamine Derivatives: Compounds with similar pyridinediamine cores but different substituents.
Fluoropyrimidine Compounds: Molecules containing the fluoropyrimidine moiety.
Imidazole Derivatives: Compounds with imidazole rings and various functional groups.
Morpholine-Containing Compounds: Molecules that include the morpholine ring.
Properties
Molecular Formula |
C19H22F2N8O |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
3-fluoro-6-N-[1-(5-fluoropyrimidin-2-yl)ethyl]-2-N-(1-methylimidazol-4-yl)-4-morpholin-4-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C19H22F2N8O/c1-12(18-22-8-13(20)9-23-18)25-15-7-14(29-3-5-30-6-4-29)17(21)19(26-15)27-16-10-28(2)11-24-16/h7-12H,3-6H2,1-2H3,(H2,25,26,27) |
InChI Key |
CRRNCMDNQBZLRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)NC2=NC(=C(C(=C2)N3CCOCC3)F)NC4=CN(C=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


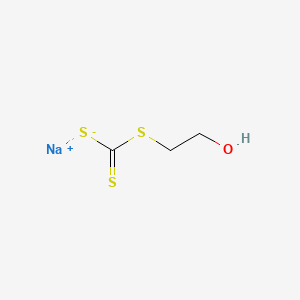
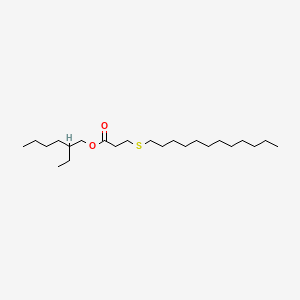
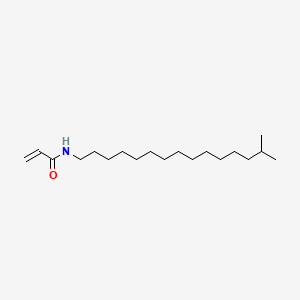
![[(6E,11E)-tetradeca-6,11-dienoyl] (5E,9E)-tetradeca-5,9-dienoate](/img/structure/B15175249.png)

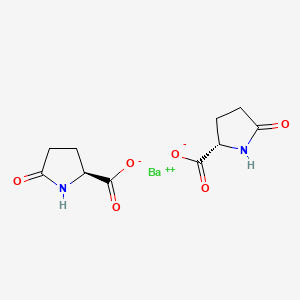
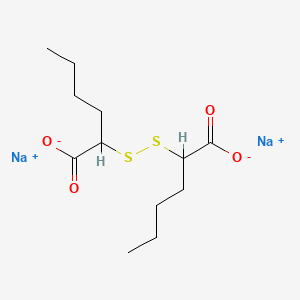
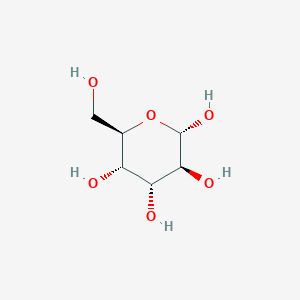

![5-Mesyl-2-[(2-nitrophenyl)thio]aniline](/img/structure/B15175289.png)

